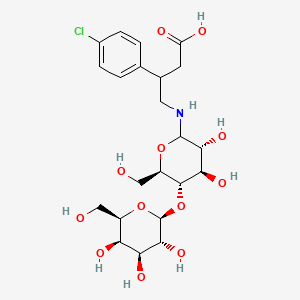

Baclofen Lactose Adduct

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

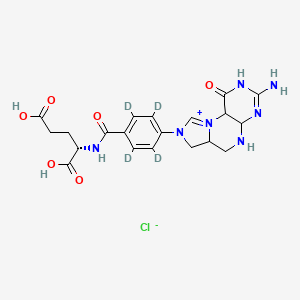

The Baclofen Lactose Adduct is a compound formed through the Maillard reaction between baclofen and lactose. Baclofen is a gamma-aminobutyric acid (GABA) agonist used primarily as a muscle relaxant, while lactose is a disaccharide sugar commonly found in milk. The Maillard reaction, named after Louis Maillard, involves the reaction between amino acids and reducing sugars, leading to the formation of complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The Baclofen Lactose Adduct is prepared by dissolving baclofen and lactose monohydrate in a borate buffer solution. Specifically, 0.5 grams of baclofen and 2.5 grams of lactose monohydrate are dissolved in 50 milliliters of United States Pharmacopoeia (USP) borate buffer (0.1 M, pH = 9.2) with the aid of stirring and ultrasound . The mixture is then heated in an oven at 90°C for 24 to 72 hours .

Industrial Production Methods

Industrial production of the this compound would likely involve scaling up the laboratory preparation method. This would include precise control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality. The use of high-performance liquid chromatography (HPLC) and mass spectrometry would be essential for monitoring the reaction and confirming the formation of the adduct .

Analyse Des Réactions Chimiques

Types of Reactions

The Baclofen Lactose Adduct primarily undergoes Maillard-type reactions. These reactions can be divided into three stages:

Sugar-Amine Condensation and Amadori Rearrangement: Initial condensation between the amino group of baclofen and the reducing end of lactose, followed by rearrangement to form Amadori products.

Sugar Dehydration and Fragmentation: Dehydration and fragmentation of the sugar moiety, often at high temperatures.

Formation of Heterocyclic Nitrogen Compounds: Formation of complex nitrogen-containing compounds, leading to browning.

Common Reagents and Conditions

Reagents: Baclofen, lactose monohydrate, borate buffer.

Conditions: Heating at 90°C, pH 9.2, stirring, and ultrasound.

Major Products

The major products formed from these reactions include early-stage Maillard reaction condensation products (ESMRP) and imine bonds, as confirmed by FTIR analysis .

Applications De Recherche Scientifique

The Baclofen Lactose Adduct has several scientific research applications:

Pharmaceutical Formulation: Understanding the Maillard reaction between baclofen and lactose is crucial for the development of stable pharmaceutical formulations, especially in solid dosage forms.

Analytical Chemistry: The adduct serves as a model compound for studying Maillard reactions using techniques like HPLC and mass spectrometry.

Food Chemistry: Insights from this adduct can be applied to food chemistry, particularly in understanding the browning reactions in dairy products.

Mécanisme D'action

The Baclofen Lactose Adduct exerts its effects through the Maillard reaction mechanism. Baclofen, as a GABA-B receptor agonist, interacts with the GABA receptors on pre- and post-synaptic neurons, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . The Maillard reaction involves the formation of glycosylamines and subsequent rearrangement to form complex nitrogen-containing compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Baclofen: A GABA-B receptor agonist used as a muscle relaxant.

Lactose: A disaccharide sugar involved in Maillard reactions.

Uniqueness

The Baclofen Lactose Adduct is unique due to its formation through the Maillard reaction, which is not commonly observed with other pharmaceutical compounds. This adduct provides valuable insights into the stability and compatibility of baclofen in the presence of lactose, which is essential for pharmaceutical formulations .

Propriétés

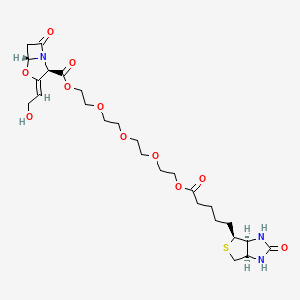

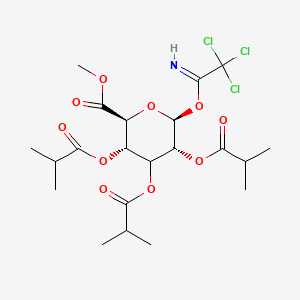

Formule moléculaire |

C22H32ClNO12 |

|---|---|

Poids moléculaire |

537.9 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-4-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C22H32ClNO12/c23-11-3-1-9(2-4-11)10(5-14(27)28)6-24-21-18(32)17(31)20(13(8-26)34-21)36-22-19(33)16(30)15(29)12(7-25)35-22/h1-4,10,12-13,15-22,24-26,29-33H,5-8H2,(H,27,28)/t10?,12-,13-,15+,16+,17-,18-,19-,20-,21?,22+/m1/s1 |

Clé InChI |

WBZRQONJJTWMHV-GPYUCXTASA-N |

SMILES isomérique |

C1=CC(=CC=C1C(CC(=O)O)CNC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)Cl |

SMILES canonique |

C1=CC(=CC=C1C(CC(=O)O)CNC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7-Trimethyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13864235.png)

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)